molecular formula C17H14N2O2 B512196 (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 161554-55-8

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B512196
CAS No.: 161554-55-8
M. Wt: 278.3g/mol
InChI Key: UMKHWORYOZACEO-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imino linkage. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its chromene core is known for its antioxidant and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its chromene structure.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its imino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • 2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • 2-[(4-aminophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the imino group provides opportunities for hydrogen bonding, which can enhance its binding affinity to biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-13(9-7-11)19-17-14(16(18)20)10-12-4-2-3-5-15(12)21-17/h2-10H,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHWORYOZACEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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